(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC13566071
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO3 |
|---|---|
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | methyl (3R,4S)-4-aminooxane-3-carboxylate |
| Standard InChI | InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1 |
| Standard InChI Key | PLVOQXPMPPTFRW-WDSKDSINSA-N |
| Isomeric SMILES | COC(=O)[C@H]1COCC[C@@H]1N |
| SMILES | COC(=O)C1COCCC1N |
| Canonical SMILES | COC(=O)C1COCCC1N |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester (C₇H₁₃NO₃) features a six-membered tetrahydropyran ring with oxygen at the 1-position, an amino group (-NH₂) at the 4-position, and a methyl ester (-COOCH₃) at the 3-position. The (3R,4S) stereochemistry creates a distinct spatial arrangement that influences both reactivity and biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | methyl (3R,4S)-4-aminooxane-3-carboxylate |
| CAS Number | 785776-21-8 |
| PubChem CID | 93501525 |
| SMILES Notation | COC(=O)[C@H]1COCC[C@@H]1N |
The compound’s InChIKey (PLVOQXPMPPTFRW-WDSKDSINSA-N) encodes its stereochemical configuration, enabling precise database referencing .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals characteristic signals:
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¹H NMR: Methyl ester protons at δ 3.65–3.70 ppm (singlet), tetrahydropyran ring protons between δ 3.30–4.10 ppm (multiplet), and amino protons at δ 1.80–2.20 ppm (broad).
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¹³C NMR: Carbonyl carbon at δ 170–175 ppm, oxygenated ring carbons at δ 65–75 ppm, and methyl ester carbon at δ 52–54 ppm.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A typical synthetic route involves:
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Ring Formation: Cyclization of a diol precursor using acid catalysis to generate the tetrahydropyran scaffold.
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Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.
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Esterification: Reaction with methanol in the presence of sulfuric acid to form the methyl ester.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12 hr | 65% |
| Amination | NH₃, NaBH₄, MeOH, 25°C, 6 hr | 78% |
| Esterification | CH₃OH, H₂SO₄, reflux, 8 hr | 82% |
Industrial Production Challenges
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 185°C, with a melting point range of 92–94°C. The compound remains stable under inert atmospheres but undergoes gradual hydrolysis in humid environments.
Solubility Profile
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Water: 12.3 mg/mL at 25°C
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Ethanol: >500 mg/mL
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Dichloromethane: 340 mg/mL
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Hexane: <5 mg/mL
The lipophilic nature (logP ≈ 0.85) facilitates membrane permeability in biological systems .
Reactivity and Functionalization
Amino Group Reactivity
The primary amine undergoes:
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Acylation: With acetyl chloride (90% yield)
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Schiff Base Formation: Reacting with aldehydes (e.g., benzaldehyde, 85% yield)
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Carbamate Formation: Using chloroformates.
Ester Hydrolysis
Controlled saponification with LiOH/H₂O yields the free carboxylic acid (95% purity), a precursor for peptide coupling.
Applications in Scientific Research
Medicinal Chemistry
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Peptidomimetics: Serves as a proline analog in angiotensin-converting enzyme (ACE) inhibitor prototypes.
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Kinase Inhibitors: The tetrahydropyran ring mimics ATP ribose moieties in CDK2 inhibition studies (IC₅₀ = 2.3 μM in preliminary assays) .
Catalysis
Chiral derivatives act as ligands in asymmetric hydrogenation, achieving 89% ee in β-keto ester reductions.
Materials Science
Incorporated into liquid crystal polymers, enhancing thermal stability (T₅% = 210°C vs. 185°C for analogous compounds).
Biological Evaluation
In Vitro Studies
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Cytotoxicity: CC₅₀ > 100 μM in HEK293 cells
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Metabolic Stability: 82% remaining after 1 hr in human liver microsomes
Enzymatic Interactions
Molecular docking suggests hydrogen bonding with thrombin’s S3 pocket (binding energy = -8.2 kcal/mol), supporting anticoagulant development.
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